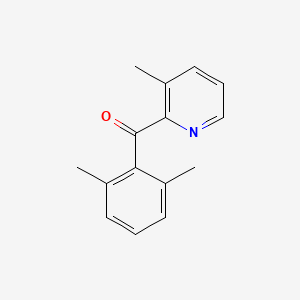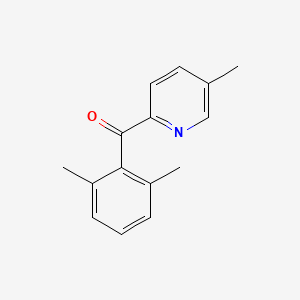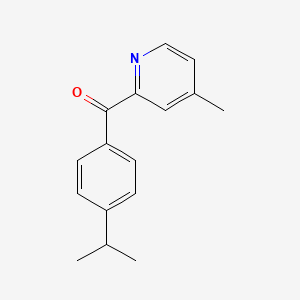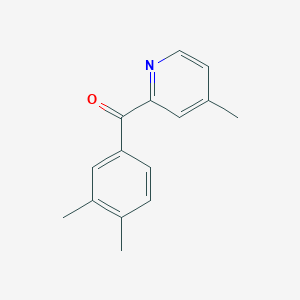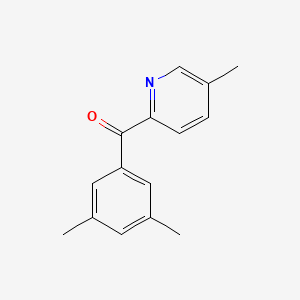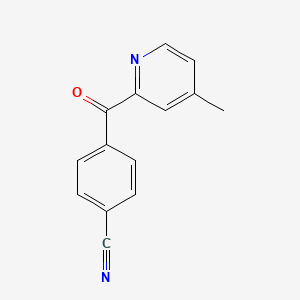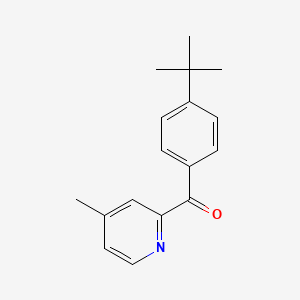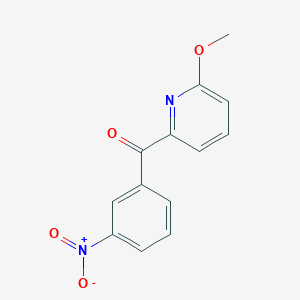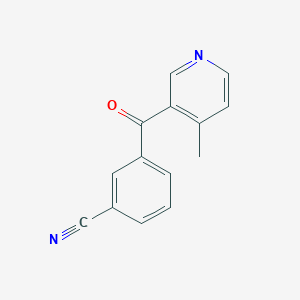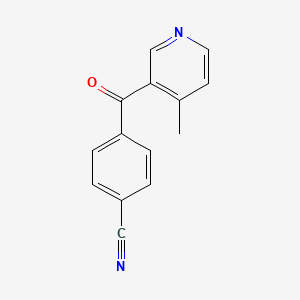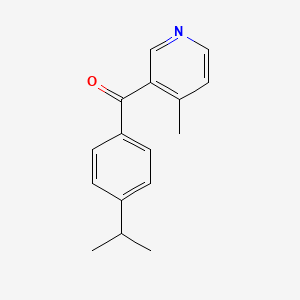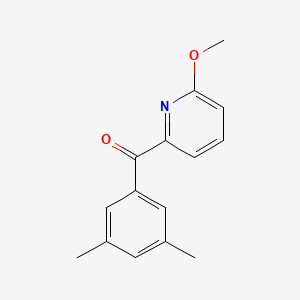
2-(3,5-Dimethylbenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
The compound “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 2-position and a methoxy group at the 6-position of the pyridine ring. The benzoyl group is further substituted with two methyl groups at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would consist of a pyridine ring with a benzoyl group attached at the 2-position and a methoxy group at the 6-position. The benzoyl group would have two methyl substituents at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would likely be similar to those of other pyridine derivatives. Pyridines can undergo electrophilic substitution reactions and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would depend on its molecular structure. As a pyridine derivative, it would likely be a polar compound and could potentially form hydrogen bonds .Applications De Recherche Scientifique
1. Applications in Osteoporosis Treatment
One application of a compound related to 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is in the treatment of osteoporosis. The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, which includes a methoxypyridine component, was found to be a potent antagonist of the alpha(v)beta(3) receptor. This receptor is significant in bone turnover, and thus the compound showed promise in osteoporosis treatment based on its efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
2. Chemoselective Demethylation
Another area of research involving derivatives of methoxypyridine, which is closely related to 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine, is chemoselective demethylation. This process, important in synthetic chemistry, was demonstrated with 4-methoxypyridine derivatives. The method was effective in the synthesis of metabolic substances of antiulcer agents, indicating its potential in pharmaceutical applications (Makino et al., 2019).
3. Antitumor Applications
Compounds related to 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine have been explored for their antitumor properties. For instance, the synthesis of a series of 2-methoxypyridine-3-carbonitrile derivatives bearing aryl substituents showed promising antiproliferative effects against various cancer cell lines. This suggests potential applications of these compounds in cancer treatment (Al‐Refai et al., 2019).
4. Corrosion Inhibition
Pyridine derivatives, including methoxypyridine derivatives, have been studied as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds' adsorption and inhibition effects are significant in the field of industrial chemistry, demonstrating their utility beyond biomedical applications (Ansari et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine, also known as Methoxyfenozide, is the ecdysone receptor in insect larvae . This receptor is specific for 20-hydroxyecdysone, a hormone that normally regulates the moulting process in insects .
Mode of Action
Methoxyfenozide interacts with its target by binding to the ecdysone receptor. This binding rapidly induces a premature moulting process in target pests . The affinity for the lepidopteran ecdysone receptor complex is significantly higher than other diacylhydrazines . As a result, the larvae cannot shed the old cuticle, feeding is prevented, and the larvae die by starvation .
Biochemical Pathways
The compound affects the moulting process in insects, which is a critical part of their growth and development . By inducing premature moulting, Methoxyfenozide disrupts the normal life cycle of the insects, leading to their death .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and a low volatility . It is also mentioned that Methoxyfenozide is largely expressed through ingestion of treated plant tissue, though some contact activity has been noted .
Result of Action
The primary result of Methoxyfenozide’s action is the death of the target insect larvae due to starvation . This occurs because the larvae are unable to shed their old cuticle and continue feeding . The compound is highly specific to lepidopteran species .
Action Environment
Methoxyfenozide is used in various environments to control pests, including leafy vegetables, fresh herbs, lettuce, salads, herbs, brassicas, cotton, pome fruit, grapes, sweetcorn, maize, peppers, and aubergines . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the rate of crop growth and the duration of the infestation . It is also noted that Methoxyfenozide provides up to 2 weeks of residual activity against targets such as beet armyworms .
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZGZXDUYLGBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=NC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217211 | |
| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-6-methoxypyridine | |
CAS RN |
1187171-18-1 | |
| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



